molecular formula C16H14BrN3O2S B6132356 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone

3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone

Katalognummer B6132356
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: BEUQMERLTOMYPO-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as BEHB, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BEHB belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).

Wirkmechanismus

The exact mechanism of action of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to inhibit the expression of various proteins that are involved in angiogenesis, such as vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to have minimal toxicity in normal cells, but has potent cytotoxic effects on cancer cells. In addition, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to inhibit tumor growth in animal models of cancer. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to have anti-inflammatory effects, which may contribute to its anticancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone for use in humans.

Zukünftige Richtungen

There are several future directions for research on 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more effective formulations of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, which can help to identify patients who are most likely to benefit from this therapy. Finally, more studies are needed to determine the safety and efficacy of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone in humans, which can pave the way for its use as a novel anticancer agent.

Synthesemethoden

3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl bromoacetate to form 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. This intermediate compound is then reacted with 2-aminothiophenol to yield 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone (3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone).

Wissenschaftliche Forschungsanwendungen

3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to induce apoptosis (cell death) in cancer cells, while having minimal effect on normal cells. In addition, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Eigenschaften

IUPAC Name

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-bromo-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-2-22-13-8-10(7-11(17)15(13)21)9-18-20-16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQMERLTOMYPO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.